N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Overview
Description
N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as DASL, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. DASL is a protease inhibitor that targets the activity of the enzyme cathepsin S, which is involved in various physiological and pathological processes, including inflammation, cancer, and autoimmune diseases.
Mechanism of Action
N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide exerts its inhibitory effect on cathepsin S by binding to the enzyme's active site and preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of cathepsin S, which in turn affects various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of cathepsin S, which plays a crucial role in the regulation of the immune system, inflammation, and tumor growth. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in lab experiments is its high potency and selectivity towards cathepsin S. This makes it an ideal tool for studying the role of cathepsin S in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of the results obtained from lab experiments.
Future Directions
There are several future directions for the research on N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide. One potential area of research is the development of more potent and selective inhibitors of cathepsin S. Additionally, the role of cathepsin S in various diseases, including cancer and autoimmune diseases, needs to be further elucidated. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent and selective inhibitor of cathepsin S, which makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective inhibitors of cathepsin S.
Scientific Research Applications
N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound is a potent and selective inhibitor of cathepsin S, which makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S/c1-10(16(21)19-15-8-3-11(17)9-14(15)18)20-25(22,23)13-6-4-12(24-2)5-7-13/h3-10,20H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNRTSOVKUDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)NS(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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